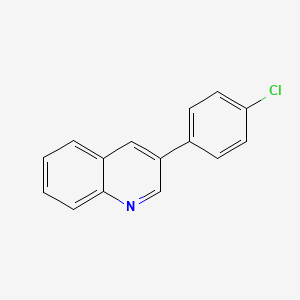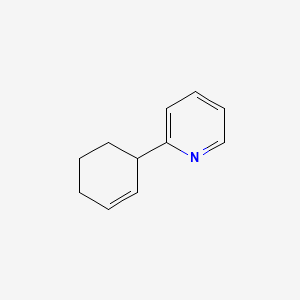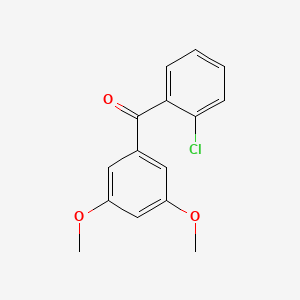
3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone
Overview
Description
The compound 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone is a chemical entity that can be associated with various synthetic pathways and applications in pharmaceutical and organic chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and synthetic methods that could be relevant for its synthesis and analysis.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors such as benzaldehyde or anisole. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde is described, which involves photochemical and acid-catalyzed rearrangements . Similarly, the synthesis of 4-(p-methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid from anisole through a series of reactions including Friedel-Crafts reactions and condensation steps is reported . These methods could potentially be adapted for the synthesis of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds is typically elucidated using spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the structure of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride was confirmed using IR, 1H NMR, and MS . These techniques would be essential in confirming the molecular structure of 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone once synthesized.
Chemical Reactions Analysis
The chemical behavior of similar compounds under various conditions can provide insights into the reactions that 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone might undergo. For instance, the photochemical and acid-catalyzed rearrangements of cyclohexadienones and the synthesis of phenyl propenones and their carbamate derivatives demonstrate the types of reactions that aromatic compounds with methoxy and carboethoxy groups might participate in. These reactions include photoisomerization, protiodesilylation, and condensation with isocyanates.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its functional groups and molecular structure. The papers describe the synthesis of compounds with methoxy and carboethoxy groups, which are known to affect properties such as solubility, boiling point, and reactivity. For example, the synthesis of 4-(ω-chloroalkoxy)phenols and the prodrug of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans-propenoic acid suggest that the introduction of alkoxy groups can be strategically used to modify the properties of phenolic compounds for specific applications, such as improving solubility or targeting drug delivery to the colon.
Scientific Research Applications
Synthesis Techniques
Research has explored various synthesis methods for methoxylated propiophenones, demonstrating the potential of microwave- and ultrasound-assisted techniques for efficient semisynthesis. These methods involve catalytic reactions followed by oxidation, highlighting rapid and practical approaches to produce these compounds, including derivatives similar to 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone (Joshi, Sharma, & Sinha, 2005). Furthermore, advancements in multigram-scale synthesis techniques have been reported for producing phenol derivatives, showcasing the development of efficient and high-yield strategies for similar complex organic compounds (Zinin et al., 2017).
Photochemical and Fluorescent Properties
Studies on benzoxazole derivatives related to methoxyphenyl groups reveal insights into their photochemical properties. For instance, the excited-state properties and fluorescence behaviors of these compounds have been extensively investigated, providing valuable information for applications in fluorescent probes and optical materials (Ohshima et al., 2007). This research indicates potential uses in sensing technologies and materials science where specific photochemical characteristics are desired.
Chemopreventive Properties
A novel compound closely related to 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone, derived from natural sources, has shown promising chemopreventive properties, particularly in cancer prevention. This secondary metabolite has been associated with inhibitory effects on colon and tongue cancers, suggesting its utility in developing new chemopreventive drugs (Curini et al., 2006).
Nonlinear Optical Properties
The study of methoxy and carboethoxy derivatives of pyrazoloquinoline, including molecules with structural similarities to 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone, has provided insights into their nonlinear optical properties. These properties are crucial for applications in photonic and optoelectronic devices, where materials with specific optical characteristics are needed (Całus et al., 2007).
Antimicrobial and Antitubercular Activities
Compounds structurally related to 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone have been synthesized and evaluated for their antimicrobial and antitubercular activities. These studies contribute to the development of new pharmaceutical agents with potential applications in treating various infections (Vyas et al., 2009).
properties
IUPAC Name |
ethyl 3-[3-(4-methoxyphenyl)propanoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-3-23-19(21)16-6-4-5-15(13-16)18(20)12-9-14-7-10-17(22-2)11-8-14/h4-8,10-11,13H,3,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLCWLCFPAFYDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644265 | |
| Record name | Ethyl 3-[3-(4-methoxyphenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone | |
CAS RN |
898775-64-9 | |
| Record name | Ethyl 3-[3-(4-methoxyphenyl)-1-oxopropyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-[3-(4-methoxyphenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















